
1,3-Dithiolane, 2,2-dipentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiolane, 2,2-dipentyl-: is an organosulfur compound belonging to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions and a variety of substituents at the 2 position The specific compound , 1,3-Dithiolane, 2,2-dipentyl-, has two pentyl groups attached to the 2 position of the dithiolane ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes can be synthesized through the reaction of carbonyl compounds (aldehydes or ketones) with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The general reaction involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. For 1,3-Dithiolane, 2,2-dipentyl-, the starting materials would include a suitable ketone with pentyl groups and 1,2-ethanedithiol.
Industrial Production Methods: Industrial production of 1,3-dithiolanes typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as yttrium triflate or tungstophosphoric acid have been found to be effective in promoting the thioacetalization reaction .
化学反応の分析
Types of Reactions: 1,3-Dithiolanes, including 1,3-Dithiolane, 2,2-dipentyl-, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are often facilitated by the presence of the sulfur atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Dithiolane, 2,2-dipentyl- can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
Chemistry: 1,3-Dithiolanes are used as protecting groups for carbonyl compounds in organic synthesis. They can be easily introduced and removed under mild conditions, making them valuable tools in multi-step synthetic routes .
Biology and Medicine: Research has shown that certain 1,3-dithiolane derivatives exhibit biological activity, including antimicrobial and anticancer properties. These compounds can interact with biological targets such as enzymes and receptors, leading to potential therapeutic applications .
Industry: In the industrial sector, 1,3-dithiolanes are used as intermediates in the synthesis of various chemicals and materials. Their ability to undergo diverse chemical reactions makes them versatile building blocks for the production of pharmaceuticals, agrochemicals, and specialty chemicals .
作用機序
The mechanism of action of 1,3-Dithiolane, 2,2-dipentyl- involves its interaction with molecular targets through its sulfur atoms. These sulfur atoms can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity or receptor function . The specific pathways and targets depend on the structure of the compound and the context of its application.
類似化合物との比較
1,2-Dithiolane: An isomer of 1,3-dithiolane with sulfur atoms at the 1 and 2 positions.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane with similar chemical properties but different steric and electronic effects.
Uniqueness: 1,3-Dithiolane, 2,2-dipentyl- is unique due to the presence of two pentyl groups at the 2 position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .
特性
CAS番号 |
103383-69-3 |
|---|---|
分子式 |
C13H26S2 |
分子量 |
246.5 g/mol |
IUPAC名 |
2,2-dipentyl-1,3-dithiolane |
InChI |
InChI=1S/C13H26S2/c1-3-5-7-9-13(10-8-6-4-2)14-11-12-15-13/h3-12H2,1-2H3 |
InChIキー |
PACNDOABTICVKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(SCCS1)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


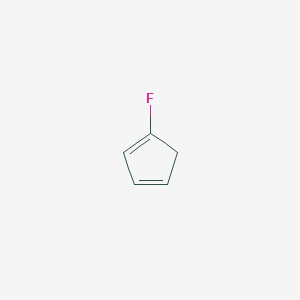
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
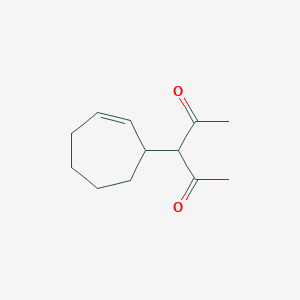

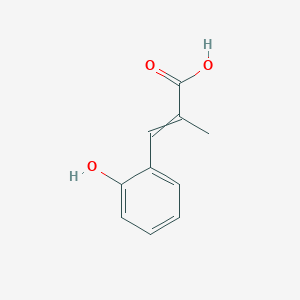
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)

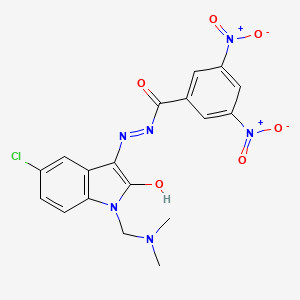

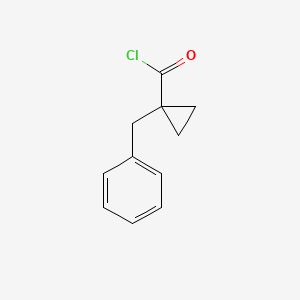
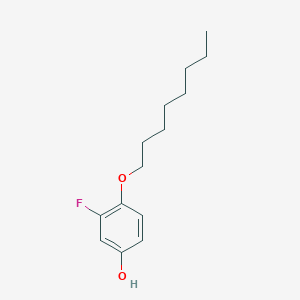
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
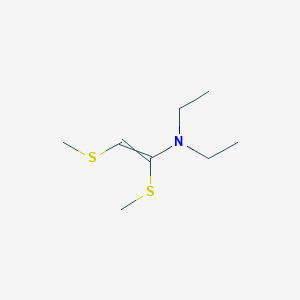
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
